![molecular formula C3H8N2O2 B089647 (2-Aminoethyl)carbamic acid CAS No. 109-58-0](/img/structure/B89647.png)
(2-Aminoethyl)carbamic acid
Overview
Description
“(2-Aminoethyl)carbamic acid” is a light yellow solid . It is used as a cross-linking agent in rubber processing .
Synthesis Analysis
The synthesis of carbamates, such as “(2-Aminoethyl)carbamic acid”, can be achieved by a one-pot reaction of carbonylimidazolide in water with a nucleophile . This method allows for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .Molecular Structure Analysis
The molecular formula of “(2-Aminoethyl)carbamic acid” is C3H8N2O2 .Chemical Reactions Analysis
The reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures yields "(2-Aminoethyl)carbamic acid" . The compound is stable only up to about 250 K (−23 °C); at higher temperatures, it decomposes into those two gases .Physical And Chemical Properties Analysis
“(2-Aminoethyl)carbamic acid” has a molecular weight of 104.10800 and a density of 1.222g/cm3 . The boiling point and melting point are not available .Scientific Research Applications
Formation of Carbamates
The capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which can actively transfer the carboxylate group to various substrates .
Carbon Capture
(2-Aminoethyl)carbamic acid can be used in carbon capture and sequestration, a technology proposed to tackle global climate change resulting from anthropogenic carbon dioxide (CO2) emissions . This process involves the selective removal of CO2 from emission streams prior to its permanent storage underground or conversion into more valuable products .
Formation of Carbamic Acids
Ionic liquid and metal–organic framework sorbents can give rise to capture products that are not favorable for aqueous amines, including carbamic acids . These new CO2 binding modes may offer advantages including higher sorption capacities and lower regeneration energies .
Formation of Carbamate–Carbamic Acid Adducts
Another application of (2-Aminoethyl)carbamic acid is in the formation of carbamate–carbamic acid adducts . This process is facilitated by ionic liquid and metal–organic framework sorbents .
Formation of Metal Bicarbonates
(2-Aminoethyl)carbamic acid can also be used in the formation of metal bicarbonates . This is another CO2 binding mode that may offer advantages such as higher sorption capacities and lower regeneration energies .
Formation of Alkyl Carbonates
Alkyl carbonates can be formed using (2-Aminoethyl)carbamic acid . This process is facilitated by ionic liquid and metal–organic framework sorbents .
Mechanism of Action
Target of Action
(2-Aminoethyl)carbamic acid, also known as ethylenediamine carbamate , is a derivative of carbamic acid. Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . They can play a role in drug-target interaction or improve the biological activity of parent molecules .
Mode of Action
Carbamates, in general, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties make them desirable structural motifs in many pharmacologically important compounds .
Biochemical Pathways
Carbamates are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .
Pharmacokinetics
Carbamates are mainly used in prodrugs to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .
Result of Action
Carbamates can improve the biological activity of parent molecules .
Action Environment
The chemical properties of carbamates, their conformational and metabolic stability, and the ability to pass through cell membranes, make the carbamate group a desirable part of the structure of many pharmacologically important compounds .
Future Directions
The production of complex molecules in ammonia–carbon dioxide ices is presumed to pass through species of formula H2NCO2 with further addition of ammonia and carbon dioxide . One possible landmark, carbamic acid, H2NCOOH, has been implicated among the products of warming and irradiation of such ices . This suggests that “(2-Aminoethyl)carbamic acid” could have potential applications in the field of astrochemistry .
properties
IUPAC Name |
2-aminoethylcarbamic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2-5-3(6)7/h5H,1-2,4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRHPCKWSXWKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059374 | |
Record name | (2-Aminoethyl)carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [MSDSonline] | |
Record name | (2-Aminoethyl)carbamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4206 | |
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Product Name |
(2-Aminoethyl)carbamic acid | |
CAS RN |
109-58-0 | |
Record name | N-(2-Aminoethyl)carbamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Aminoethyl)carbamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-(2-aminoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-Aminoethyl)carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethyl)carbamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.350 | |
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Record name | ETHYLENEDIAMINE CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5823XF90GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (2-AMINOETHYL)CARBAMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2573 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the interaction between (2-Aminoethyl)carbamic acid and the technetium(V) nitrido complex described in the research?
A1: The research paper describes the isolation and crystal structure of a technetium(V) nitrido complex that incorporates (2-Aminoethyl)carbamic acid in a unique state. [] The study reveals that the (2-Aminoethyl)carbamic acid exists in a coordinated transient state within the complex. This transient state is noteworthy as it provides insights into the reactivity and potential intermediate forms of (2-Aminoethyl)carbamic acid in chemical reactions.
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